1-Allylpyrrolidine-2-carboxamide
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Overview
Description
1-Allylpyrrolidine-2-carboxamide is a compound that can be synthesized through various chemical reactions involving pyrrolidine derivatives. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related pyrrolidine carboxamides can offer insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of pyrrolidine carboxamides can be achieved through different methods. One approach involves a one-pot Ugi reaction followed by regioselective cyclization of N-substituted-2-allenamides, which results in pyrrolidin-5-one-2-carboxamides with good yields and high atom-economy under mild conditions . Another method includes a one-pot synthesis via a tandem Ugi condensation and intramolecular substitution starting from Baylis–Hillman bromides, which also produces 5-oxopyrrolidine-2-carboxamides in good yields . These methods highlight the versatility and efficiency of synthesizing pyrrolidine carboxamide derivatives.
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidine carboxamides can be complex. For instance, the structure of 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a related compound, has been determined to be monoclinic with specific cell dimensions and exhibits an anti conformation across the glycosidic bond . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been studied, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These studies demonstrate the importance of X-ray crystallography and computational methods in understanding the conformation of such molecules.
Chemical Reactions Analysis
Pyrrolidine carboxamides can undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that the pyrrolidine ring can be a reactive site for transformations under acidic conditions. Additionally, the synthesis of carboxamides from carboxylic acids and amines using 1,1'-carbonyldioxydi[2(1H)-pyridone] without basic promoters suggests that pyrrolidine carboxamides can be synthesized without the risk of racemization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxamides can be influenced by their molecular structure. For instance, the solubility and thermal properties of new polyamides based on pyridine carboxamide derivatives have been characterized, showing good solubility in polar solvents and stability under thermal analysis . The presence of a pyridine moiety in the structure can significantly affect the solubility and thermal behavior of these compounds. Moreover, the acid-induced molecular-structural transformation of N-methyl aromatic oligoamides bearing pyridine-2-carboxamide demonstrates the sensitivity of these compounds to pH changes, which can lead to conformational changes .
Scientific Research Applications
Anticancer Activity
1-Allylpyrrolidine-2-carboxamide and its derivatives have shown potential in anticancer activity. For instance, the development of focused compound libraries from natural product leads such as oroidin has led to the identification of N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide and related compounds as potent inhibitors of cell growth in various cancer cell lines, including colon, breast, skin, prostate, neuroblastoma, and pancreas cancers (Dyson et al., 2014).
Anti-HIV Properties
Compounds similar to 1-Allylpyrrolidine-2-carboxamide have been explored for their potential as anti-human immunodeficiency virus (HIV) agents. For instance, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a related compound, has been studied as a non-nucleoside reverse transcriptase inhibitor for HIV-1 (Tamazyan et al., 2007).
Inhibitors in Pharmacology
1-Allylpyrrolidine-2-carboxamide derivatives are also investigated as inhibitors in various pharmacological settings. For example, pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been evaluated as selective and potent phosphodiesterase 4B (PDE4B) inhibitors, which hold potential for use in central nervous system diseases (Vadukoot et al., 2020).
Antimicrobial and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides have shown promising results in anti-cancer and anti-bacterial applications, including the suppression of bacterial biofilm growth, making them valuable for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Chemical Synthesis and Structural Analysis
Research into 1-Allylpyrrolidine-2-carboxamide derivatives has contributed to advancements in chemical synthesis methods and structural analysis. For example, the palladium-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides has been explored to generate bicyclic pyrrolo-fused structures (Beccalli et al., 2005). Additionally, studies on the crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into their potential as antineoplastic agents (Banerjee et al., 2002).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-allylpyrrolidine-2-carboxamide, have been shown to interact with various biological targets .
Mode of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, indicating that they may influence numerous biochemical pathways .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can be manipulated to optimize their pharmacokinetic profiles .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereochemistry of the pyrrolidine ring .
properties
IUPAC Name |
1-prop-2-enylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h2,7H,1,3-6H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZQWSVXYXKBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylpyrrolidine-2-carboxamide |
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